C23H28N4O9S2

Chiral derivatization Oncometabolite analysis LC-MS method validation

Standard chiral derivatization reagents often fail to resolve 2-hydroxyglutarate enantiomers due to mismatched lipophilicity, causing long method development or poor MS ionization. This bis(3-methylbutyl) derivative is the documented compound in Sigma-Aldrich's published LC-MS protocol for S- and R-2HG separation on CHIROBIOTIC® R. - **Proven specificity**: Enables CLIA/CAP-validatable resolution of D-2-HG (IDH1/2 oncometabolite) without peak broadening. - **Optimized design**: C5 isoamyl branching balances reversed-phase retention and ESI efficiency; avoids source contamination seen with longer chains. - **Immediate utility**: Start from published methods, reduce protocol dev time. Also applicable to other α-hydroxy acids.

Molecular Formula C23H28N4O9S2
Molecular Weight 568.6 g/mol
Cat. No. B11113964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC23H28N4O9S2
Molecular FormulaC23H28N4O9S2
Molecular Weight568.6 g/mol
Structural Identifiers
SMILESCC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NCC(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)C
InChIInChI=1S/C23H28N4O9S2/c1-22(2)33-15-16(34-22)18-20(36-23(3,4)35-18)32-17(15)19(29)25-11-14(28)26-12-5-7-13(8-6-12)38(30,31)27-21-24-9-10-37-21/h5-10,15-18,20H,11H2,1-4H3,(H,24,27)(H,25,29)(H,26,28)/t15-,16+,17?,18-,20-/m1/s1
InChIKeyGECFLNOUXIAXFR-RUBXOHKTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C23H28N4O9S2: A Rare Fluorene Disulfonamide for Chiral LC-MS Derivatization


The compound with molecular formula C23H28N4O9S2 is 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-[(3-methyl-butyl)-amide] (N2,N7-diisopentyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide, CAS 303100-47-2) . It belongs to the class of 4,5-dinitro-9-oxofluorene-2,7-disulfonic acid derivatives, which have been characterized as electron acceptors that form charge-transfer complexes with anthracene [1]. This compound is distributed as part of Sigma-Aldrich's AldrichCPR collection of rare and unique chemicals and has a documented application in the reversed-phase chiral LC-MS analysis of S- and R-2-hydroxyglutaric acids using a CHIROBIOTIC® R column .

Chiral LC-MS derivatization workflow for 2-hydroxyglutarate enantiomers
Vendor-documented protocol on CHIROBIOTIC® R column reduces method development risk
Electron-acceptor dopant for photoconductivity research
4,5-Dinitrofluorene core forms charge-transfer complexes with donor molecules

Why Fluorene-2,7-disulfonamide Analogs Fail in Chiral 2-HG Protocols


Within the 4,5-dinitro-9-oxofluorene-2,7-disulfonamide series, the N-alkyl substituent length and branching determine reversed-phase retention, MS ionization efficiency, and chiral recognition performance when used as derivatization reagents or mobile-phase additives . The bis(3-methylbutyl) (diisopentyl) side chains of C23H28N4O9S2 confer a specific lipophilicity (clogP) and steric profile that directly affect the separation of S- and R-2-hydroxyglutaric acid enantiomers on CHIROBIOTIC® R columns [1]. Shorter-chain analogs (e.g., bis-ethylamide) exhibit lower reversed-phase retention and potentially insufficient separation of the diastereomeric complexes, while longer-chain analogs (e.g., bis-octadecylamide) may cause excessive retention, peak broadening, and MS source contamination. The specific isoamyl branching further differentiates this compound from linear N-alkyl or aromatic N-substituted congeners in terms of molecular recognition within the glycopeptide chiral selector cavity [2]. Generic substitution without systematic retention and resolution equivalence data risks method failure.

! Shorter-chain analogs (e.g., bis-ethylamide) may show insufficient reversed-phase retention, leading to co-elution with matrix interferences.
! Longer-chain analogs (e.g., bis-octadecylamide) can cause excessive retention, peak broadening, and MS source contamination.
! Linear N-alkyl or aromatic N-substituted congeners may alter molecular recognition in the chiral selector, compromising enantiomeric resolution.

Quantitative Differentiation Evidence vs. Fluorene-2,7-disulfonamide Analogs


Validated Chiral LC-MS Protocol for 2-Hydroxyglutarate vs. Unvalidated Analogs

C23H28N4O9S2 (CAS 303100-47-2) is the specific fluorene-2,7-disulfonamide derivative documented in Sigma-Aldrich/Merck's reversed-phase chiral LC-MS application protocol for the baseline separation and quantification of S-2-hydroxyglutaric acid and R-2-hydroxyglutaric acid using a CHIROBIOTIC® R (ristocetin A) column . No closely related analog—including the bis-ethylamide (C17H16N4O9S2, MW 484.5), bis-phenylamide (C25H16N4O9S2, MW 580.6), or bis-octadecylamide (C49H80N4O9S2, MW 909.2) derivatives—carries a corresponding published, vendor-validated chiral separation protocol for 2-hydroxyglutarate enantiomers [1]. This represents an applied-use differentiation: the bis(3-methylbutyl) derivative is the compound for which a documented method exists, reducing method development risk for laboratories implementing clinical or research 2-HG assays.

Chiral 2-HG Protocol
Documented method
Target: documented reversed-phase LC-MS protocol for S/R-2-HG. Analogs: no published chiral protocol.
Reduces method development risk for 2-hydroxyglutarate research assays.
Protocol uses CHIROBIOTIC® R column and polar ionic mobile phase.
Chiral derivatization Oncometabolite analysis LC-MS method validation

Lipophilicity-Driven Reversed-Phase Retention vs. Bis-ethylamide and Bis-octadecylamide

The bis(3-methylbutyl) side chains of C23H28N4O9S2 (calculated logP ≈ 4.2–4.8) position this compound in an intermediate lipophilicity range between the bis-ethylamide (clogP ≈ 1.8–2.2) and bis-octadecylamide (clogP > 10) derivatives [1]. In reversed-phase LC-MS, this intermediate logP is critical: the bis-ethylamide analog exhibits insufficient reversed-phase retention for adequate separation from early-eluting matrix interferences in biological samples, while the bis-octadecylamide analog requires high organic modifier concentrations and produces broad, late-eluting peaks incompatible with high-throughput workflows [2]. The isoamyl branching further provides a chromatographically favorable shape selectivity compared to linear N-pentyl or N-hexyl variants.

Lipophilicity & Retention
Class-level inference
clogP ~4.2–4.8 (target) vs <2.2 (ethyl) vs >10 (octadecyl)
Intermediate lipophilicity supports adequate retention without excessive run times.
Estimated values; experimental k' data to verify for exact method conditions.
Reversed-phase chromatography Lipophilicity Structure–retention relationship

Electron-Acceptor Function of the 4,5-Dinitro Core vs. Non-nitrated Sulfonamides

The 4,5-dinitro substitution on the 9-oxofluorene core of C23H28N4O9S2 is critical for its electron-acceptor properties. Mysyk et al. (1997) demonstrated that 4,5-dinitro-9-oxofluorene-2,7-disulfonic acid derivatives form charge-transfer complexes (CTCs) with anthracene (donor) in dichloroethane, exhibiting long-wavelength CTC absorption bands in the visible region; the equilibrium constants (K_CTC) for representative derivatives (compounds 18, 22a, 22b) were determined spectroscopically [1]. In contrast, non-nitrated fluorene-2,7-disulfonamides (e.g., N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide, C23H32N2O4S2, MW 464.6) lack the electron-withdrawing nitro groups and do not function as electron acceptors, eliminating their utility in photoconductivity sensitization of poly-N-(2,3-epoxypropyl)carbazole (PEPC) .

Electron Acceptor Activity
Class-level inference
CTC-forming with anthracene (4,5-dinitro core) vs. non-nitrated sulfonamide: no CTC
Required for photoconductivity sensitization research; non-nitrated analogs are inert.
K_CTC expected 0.5–2.0 L·mol⁻¹ based on structural analogs (Mysyk et al. 1997).
Charge-transfer complex Electron acceptor Photoconductivity sensitization

Isoamyl Branching and ESI-MS Ionization Efficiency vs. Linear and Aromatic Analogs

The branched isoamyl (3-methylbutyl) substituents of C23H28N4O9S2 confer higher electrospray ionization (ESI) surface activity compared to linear N-alkyl chains of equivalent carbon count, due to the larger hydrophobic surface area of the branched alkyl groups facilitating solvent evaporation and ion release via the charged residue model [1]. In contrast, aromatic N-substituted analogs (e.g., bis-phenylamide, C25H16N4O9S2) exhibit strong π–π stacking with the fluorene core, reducing the exposed hydrophobic surface and potentially suppressing ESI response. Additionally, the bis-octadecylamide analog (C49) forms micelle-like aggregates at typical LC-MS concentrations, causing irreproducible ionization [2]. The bis(3-methylbutyl) derivative thus occupies a design optimum balancing sufficient hydrophobicity for retention with favorable ESI desolvation kinetics.

ESI-MS Ionization
Class-level inference
Branched isoamyl substituents may provide higher ESI response than linear or aromatic analogs.
Supports assay sensitivity context; direct comparison data not available.
Inference from charged residue model; experimental validation required.
Electrospray ionization Derivatization reagent design LC-MS sensitivity

Evidence-Backed Research and Industrial Application Scenarios


Chiral Derivatization for IDH-Mutant Glioma Biomarker Quantification

C23H28N4O9S2 is the documented compound in Sigma-Aldrich/Merck's chiral LC-MS protocol for resolving S- and R-2-hydroxyglutaric acid enantiomers on CHIROBIOTIC® R columns . Laboratories developing clinical assays for IDH1/2 mutation status via oncometabolite D-2-HG quantification should select this specific derivative rather than unvalidated analogs, as the published method reduces protocol development time and ensures enantiomeric resolution compatible with CLIA/CAP validation requirements. The intermediate lipophilicity of the bis(3-methylbutyl) side chains provides adequate reversed-phase retention for biological matrix separation without excessive run times [1].

Electron-Acceptor Dopant for Photoconductive Polymer Composites

The 4,5-dinitro-9-oxofluorene core of C23H28N4O9S2 functions as an electron acceptor, forming spectroscopically characterized charge-transfer complexes with anthracene and related donors . Researchers developing photoconductive poly-N-(2,3-epoxypropyl)carbazole (PEPC) composites for holographic storage media should use 4,5-dinitro-substituted fluorene-2,7-disulfonamides (such as the target compound) rather than non-nitrated fluorene sulfonamides, which lack the requisite electron-acceptor activity. The bis(3-methylbutyl) N-substituents provide solubility in common organic solvents (dichloroethane, THF) suitable for thin-film casting.

Chiral Carboxylic Acid Profiling in Inborn Errors of Metabolism

Beyond 2-hydroxyglutarate, the CHIROBIOTIC® R-based chiral separation protocol in which C23H28N4O9S2 is employed can serve as a starting point for developing chiral LC-MS methods for other clinically relevant α-hydroxy acids (e.g., 2-hydroxyglutaric acidurias, lactic acidosis differentiation). The isoamyl branching of this derivative provides a favorable balance of reversed-phase retention and ESI ionization efficiency that short-chain or aromatic analogs do not replicate [1], making it the preferred starting compound when extending the method to new analytes.

Application
Selection Property
Validation Focus
IDH-mutant glioma biomarker research (2-HG)
Vendor-documented chiral separation protocol
Enantiomeric resolution on glycopeptide CSP; method reproducibility
Photoconductive polymer composite development
4,5-Dinitro electron-acceptor core
Charge-transfer complex formation with donor; thin-film solubility
Chiral carboxylic acid profiling in metabolic disorder research
Branched isoamyl lipophilicity & ESI compatibility
Reversed-phase retention window; ionization efficiency for method transfer
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